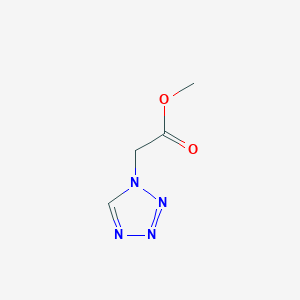

methyl 1H-tetrazol-1-ylacetate

Vue d'ensemble

Description

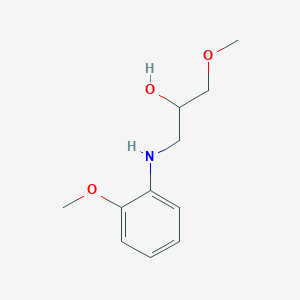

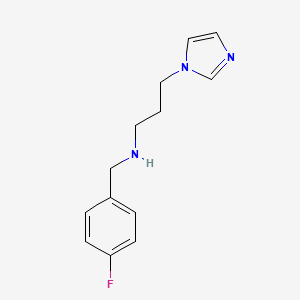

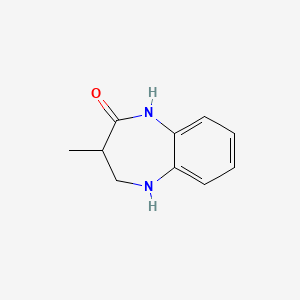

Methyl 1H-tetrazol-1-ylacetate is an organic compound with the molecular formula C4H6N4O2 . It has an average mass of 142.116 Da and a mono-isotopic mass of 142.049072 Da .

Molecular Structure Analysis

The InChI code for methyl 1H-tetrazol-1-ylacetate is 1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

Methyl 1H-tetrazol-1-ylacetate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis

This compound is instrumental in click chemistry, where it can participate in click reactions to quickly and reliably join molecules together. This is particularly useful in the synthesis of complex molecules with precision, such as in the creation of new polymers or the conjugation of biomolecules for diagnostic or therapeutic purposes.

Safety and Hazards

Methyl 1H-tetrazol-1-ylacetate is classified as a danger according to safety information . It has hazard statements H315-H319-H228, which indicate that it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

Methyl 1H-tetrazol-1-ylacetate is a member of the tetrazole class of compounds . The primary targets of tetrazole compounds are often enzymes, such as the fungal enzyme cytochrome P450 .

Mode of Action

The mode of action of methyl 1H-tetrazol-1-ylacetate is likely similar to other tetrazole compounds. Tetrazoles typically act by inhibiting their target enzymes . For instance, some tetrazole compounds inhibit the fungal enzyme cytochrome P450 , which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

The inhibition of the target enzyme disrupts the normal biochemical pathways in the organism. In the case of fungal cytochrome P450 inhibition, the disruption of ergosterol synthesis leads to changes in the fungal cell membrane’s structure and function . This can result in the inhibition of fungal growth and replication .

Pharmacokinetics

It is known that tetrazole compounds generally have high gi absorption . The compound’s lipophilicity (Log Po/w) is 1.04 , suggesting it may have good permeability and could potentially be well-absorbed.

Result of Action

The result of the action of methyl 1H-tetrazol-1-ylacetate would depend on its specific targets and the organism in which it is acting. If it acts similarly to other tetrazole compounds, it could potentially inhibit the growth and replication of certain fungi by disrupting the function of their cell membranes .

Action Environment

The action of methyl 1H-tetrazol-1-ylacetate could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy could potentially be influenced by the pH or other characteristics of its environment.

Propriétés

IUPAC Name |

methyl 2-(tetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQJVEFCNZKVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390029 | |

| Record name | methyl 1H-tetrazol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1H-tetrazol-1-ylacetate | |

CAS RN |

55633-19-7 | |

| Record name | methyl 1H-tetrazol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.